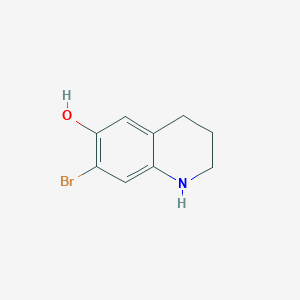
7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through the hydrogenation of 4-quinolinone in the presence of a suitable catalyst . This process involves the reduction of 4-quinolinone to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Further reduction can yield fully saturated compounds.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a lead compound in the development of new drugs targeting various biological pathways .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The exact mechanism of action of 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Comparison: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h4-5,11-12H,1-3H2 |
InChI Key |
BRTXKZVHIFXLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















